N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, substituted with benzyl, ethoxyphenyl, and dimethyl groups, as well as a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and ethyl acetoacetate under acidic or basic conditions.
Substitution Reactions: The introduction of the benzyl and ethoxyphenyl groups can be performed via nucleophilic substitution reactions. For instance, benzyl chloride and 4-ethoxyphenyl bromide can be used as alkylating agents in the presence of a base like potassium carbonate.
Amidation: The final step involves the formation of the carboxamide group, which can be accomplished by reacting the intermediate compound with an appropriate amine, such as dimethylamine, under dehydrating conditions using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethoxyphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Benzyl alcohol, benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.
Biological Research: The compound is used in studies related to cell signaling pathways and gene expression.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of related bioactive molecules.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved may include signal transduction pathways, such as those mediated by kinases or G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-benzyl-5-(4-methoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- N-benzyl-5-(4-chlorophenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s lipophilicity, electronic properties, and ability to interact with biological targets, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-30-20-12-10-19(11-13-20)21-14-17(2)28-23(25-21)15-22(26-28)24(29)27(3)16-18-8-6-5-7-9-18/h5-15H,4,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCMPIWVANLOGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C)C(=O)N(C)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361088 | |
Record name | N-Benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6072-71-5 | |
Record name | N-Benzyl-5-(4-ethoxyphenyl)-N,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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